2-Chloro-7,8-dihydroquinazolin-5(6H)-one

Catalog No.
S3377744
CAS No.
1196156-64-5
M.F
C8H7ClN2O
M. Wt
182.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7,8-dihydroquinazolin-5(6H)-one

CAS Number

1196156-64-5

Product Name

2-Chloro-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-chloro-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C8H7ClN2O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12/h4H,1-3H2

InChI Key

SGHXJMYPBMVWPD-UHFFFAOYSA-N

SMILES

C1CC2=NC(=NC=C2C(=O)C1)Cl

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)Cl

2-Chloro-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound characterized by a fused benzene and pyrimidine ring system. This compound features a chlorine atom and a ketone functional group, which contribute to its unique chemical properties. As a member of the dihydroquinazolinone family, it has garnered attention due to its potential biological activities and applications in medicinal chemistry and material science .

  • Oxidation: The compound can be oxidized to form more complex quinazolinone derivatives.
  • Reduction: Reduction reactions may convert the ketone group into an alcohol.
  • Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  • Substitution: Nucleophilic substitution can be facilitated using sodium amide or sodium thiolate .

Major Products Formed

The specific products formed depend on the reagents and conditions used. For instance, oxidation may yield various quinazolinone derivatives, while reduction may produce corresponding alcohols.

The synthesis of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, reacting 2-chloroaniline with ethyl acetoacetate in the presence of a base like sodium ethoxide can yield the desired compound.
  • Industrial Production: Large-scale synthesis may utilize optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization are often employed .

2-Chloro-7,8-dihydroquinazolin-5(6H)-one has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may serve as a scaffold for developing new pharmaceuticals with antimicrobial or anticancer properties.
  • Material Science: The compound could be utilized in creating advanced materials due to its heterocyclic nature .

Similar Compounds

  • 2-Chloroquinoline: Lacks the dihydro and ketone functionalities.
  • 6,7-Dihydroquinolin-8(5H)-one: Lacks the chlorine atom.
  • Quinoline-8-one: Lacks both the dihydro functionality and the chlorine atom.
  • 3-Chloro-7,8-dihydroquinolin-5(6H)-one: Similar structure but differs in substitution pattern.

Uniqueness

The uniqueness of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one lies in its combination of both the chlorine atom and the ketone group within a dihydroquinazolinone framework. This structural configuration may impart distinct chemical reactivity and biological activity compared to other related compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

182.0246905 g/mol

Monoisotopic Mass

182.0246905 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-04-14

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